5-Fluoroquinolin-6-ol
Overview
Description
5-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The data on 6-fluorо-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues, which are related to this compound, have been reviewed in the literature . The structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Antidepressant Activity
5-Fluoroquinolin-6-ol and its derivatives have been studied for their potential antidepressant activity. In particular, a series of compounds including 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, which share a structural similarity with this compound, demonstrated pharmacological activities comparable to imipramine, a well-known antidepressant. These compounds showed significant potentiation of 5-hydroxytryptophan-facilitated monosynaptic spikes in spinal cat preparations, indicating potential utility in treating depression (Houlihan et al., 1983).
Cognitive Impairment Reversal
Research on 5-HT6 receptor antagonists, such as Lu AE58054, which is structurally related to this compound, has shown promising results in reversing cognitive impairments induced by substances like phencyclidine in rat models. These findings suggest potential applications in treating cognitive dysfunctions associated with conditions like schizophrenia and Alzheimer's disease (Arnt et al., 2010).
Alzheimer's Disease Imaging
18F-labeled compounds derived from this compound have been utilized in PET imaging to target neurofibrillary tangles in Alzheimer's disease. These compounds, such as 18F-MK-6240, exhibit high selectivity and binding levels to regions associated with neurofibrillary tangle deposition, providing a tool for the diagnosis and progression monitoring of Alzheimer's disease (Lohith et al., 2018).
Chemotherapy Enhancement
Fluorinated derivatives of this compound, such as 5-fluorouracil (5-FU), are widely used in chemotherapy regimens for treating various cancers, including colorectal and gastric cancers. Studies have shown that biochemical modulation of 5-FU with agents like folinic acid can significantly improve the survival and quality of life in patients with advanced colorectal carcinoma, demonstrating the compound's vital role in cancer treatment (Poon et al., 1989).
Antimalarial Activity
The antimalarial activity of quinoline derivatives, including those related to this compound, has been explored in research. These compounds have shown significant activity against resistant strains of malaria, indicating their potential as antimalarial agents (Werbel et al., 1986).
Mechanism of Action
Target of Action
The primary targets of 5-Fluoroquinolin-6-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms complexes that block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling and segregation, which are essential steps in DNA replication .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells, as DNA replication is essential for cell division and survival .
Safety and Hazards
Future Directions
The future directions for the research and application of 5-Fluoroquinolin-6-ol and other fluoroquinolones involve further exploration of their antibacterial properties and potential uses in treating infectious diseases . The formation of complexes of fluoroquinolones with metals and their applications have also been considered .
Biochemical Analysis
Biochemical Properties
5-Fluoroquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and growth, making this compound a potent antibacterial agent. Additionally, it interacts with other biomolecules, such as topoisomerases, further contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of bacterial DNA-gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, this compound can inhibit other enzymes, such as topoisomerases, by a similar mechanism . These interactions lead to the disruption of DNA replication and transcription, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In in vitro studies, the long-term effects of this compound on cellular function have been investigated. It has been shown to cause persistent inhibition of bacterial growth, even after the removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and transcription . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
5-fluoroquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPCTGPUNCXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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